molecular formula C6H7ClO3 B167244 4-chloro-6-methoxy-2H-pyran-3(6H)-one CAS No. 126641-76-7

4-chloro-6-methoxy-2H-pyran-3(6H)-one

Cat. No. B167244
M. Wt: 162.57 g/mol
InChI Key: CYVIFAFYGPGNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-methoxy-2H-pyran-3(6H)-one, also known as CMPO, is an organic compound that has been extensively studied due to its potential applications in various fields. CMPO is a chelating agent that can form complexes with metal ions, making it useful in separation and purification processes.

Mechanism Of Action

The mechanism of action of 4-chloro-6-methoxy-2H-pyran-3(6H)-one involves the formation of a complex with metal ions. The chelating agent has a donor atom that can bond with the metal ion, forming a stable complex. This complex can then be separated from the solution, allowing for the purification and separation of the metal.

Biochemical And Physiological Effects

4-chloro-6-methoxy-2H-pyran-3(6H)-one has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to note that 4-chloro-6-methoxy-2H-pyran-3(6H)-one should be handled with care as it can be harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-chloro-6-methoxy-2H-pyran-3(6H)-one in lab experiments is its ability to form stable complexes with metal ions. This makes it useful in the separation and purification of various metals. However, one of the limitations of using 4-chloro-6-methoxy-2H-pyran-3(6H)-one is its high cost, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 4-chloro-6-methoxy-2H-pyran-3(6H)-one. One area of research is the optimization of the synthesis method to improve the yield and reduce the cost of 4-chloro-6-methoxy-2H-pyran-3(6H)-one. Another area of research is the development of new applications for 4-chloro-6-methoxy-2H-pyran-3(6H)-one, such as its use in the separation and purification of rare earth metals. Additionally, there is a need for further studies on the toxicity and environmental impact of 4-chloro-6-methoxy-2H-pyran-3(6H)-one.

Synthesis Methods

The synthesis of 4-chloro-6-methoxy-2H-pyran-3(6H)-one involves the reaction of 4-chloro-3-methoxyacetoacetic acid ethyl ester with formaldehyde in the presence of a base. The resulting product is then hydrolyzed to obtain the final product, 4-chloro-6-methoxy-2H-pyran-3(6H)-one. This method has been optimized and improved over the years, resulting in a high yield of 4-chloro-6-methoxy-2H-pyran-3(6H)-one.

Scientific Research Applications

4-chloro-6-methoxy-2H-pyran-3(6H)-one has been extensively studied for its applications in various fields, including nuclear fuel reprocessing, solvent extraction, and analytical chemistry. 4-chloro-6-methoxy-2H-pyran-3(6H)-one can form complexes with metal ions, making it useful in the separation and purification of various metals. It has also been used as a reagent in the determination of trace amounts of metals in environmental samples.

properties

CAS RN

126641-76-7

Product Name

4-chloro-6-methoxy-2H-pyran-3(6H)-one

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

4-chloro-2-methoxy-2H-pyran-5-one

InChI

InChI=1S/C6H7ClO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3

InChI Key

CYVIFAFYGPGNAB-UHFFFAOYSA-N

SMILES

COC1C=C(C(=O)CO1)Cl

Canonical SMILES

COC1C=C(C(=O)CO1)Cl

synonyms

2H-Pyran-3(6H)-one, 4-chloro-6-methoxy-

Origin of Product

United States

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